molecular formula C10H8BrN3 B183150 4-(4-Bromophenyl)pyrimidin-2-amine CAS No. 392326-81-7

4-(4-Bromophenyl)pyrimidin-2-amine

Cat. No. B183150
M. Wt: 250.09 g/mol
InChI Key: ULMOYCJVOJTPCJ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)pyrimidin-2-amine is a chemical compound with the CAS Number: 392326-81-7 . It has a molecular weight of 250.1 and its molecular formula is C10H8BrN3 . The compound is typically stored in a dark place at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of p-bromoacetophenone, thiourea, and iodine was taken in a round bottom flask and refluxed for 12 hours . The reaction mixture was then cooled and washed with diethyl ether to remove the unreacted acetophenone and iodine .


Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenyl)pyrimidin-2-amine has been confirmed by physicochemical properties and spectroanalytical data such as NMR and IR . The InChI Code is 1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) .


Physical And Chemical Properties Analysis

4-(4-Bromophenyl)pyrimidin-2-amine is a solid at room temperature . The compound’s density is 1.566 g/cm³ and it has a boiling point of 449.4ºC at 760 mmHg .

Scientific Research Applications

  • Inhibitor of Tyrosine Kinase Activity : 4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidine PD 158780, a derivative of 4-(4-Bromophenyl)pyrimidin-2-amine, is a potent in vitro inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. It competitively binds at the ATP site of these signal transduction enzymes, showing significant in vivo activity against certain tumors (Rewcastle et al., 1998).

  • Quantum Chemical Characterization for Hydrogen Bonding : A study characterized hydrogen bonding sites in three pyrimidine compounds derivatives, including 4-(4-Bromophenyl)pyrimidin-2-amine. Quantum chemistry methods, such as HF/6-311+G(d,p) and B3PW91/6-311+G(d,p) levels, were employed, identifying nitrogen atoms of the pyrimidine nucleus as major hydrogen bonding sites (Traoré et al., 2017).

  • Synthesis of Novel Antimicrobial Additives : The compound was used in the synthesis of antimicrobial additives for polyurethane varnishes and printing ink pastes. These additives exhibited very good antimicrobial effects when incorporated physically into the varnish and ink formulations (El‐Wahab et al., 2015).

  • GPR119 Agonists for Glucose Tolerance : A derivative, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, was identified as an agonist for GPR119, improving glucose tolerance in mice and showing good pharmacokinetic profiles in rats (Negoro et al., 2012).

  • Synthesis of Anticancer Compounds : The compound was involved in the synthesis of anticancer compounds, showing high antiproliferative potential against human colorectal carcinoma cancer cell lines, and used for rational drug designing (Kumar et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(4-bromophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMOYCJVOJTPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404632
Record name 4-(4-bromophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)pyrimidin-2-amine

CAS RN

392326-81-7
Record name 4-(4-bromophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Bromophenyl)pyrimidin-2-amine was prepared by the reaction of 4-bromoacetophenone with N,N-dimethylformamide dimethyl acetal followed by cyclisation with guanidine hydrochloride in presence of suitable base such as potassium carbonate in refluxing dimethylene glycol monoethyl ether. 1H NMR (300 MHz, DMSO-d6) 6 6.69 (br s, 2H), 7.11 (d, J =5.1 Hz, 1H), 7.67 (d, J =8.4 Hz, 2H), 7.99 (d, J =8.1 Hz, 2H), 8.29 (d, J =4.8, 1H.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Kumar, B Narasimhan, SM Lim… - Mini Reviews in …, 2019 - ingentaconnect.com
Background: A series of 6, 6'-(1,4-phenylene)bis(4-(4-bromophenyl)pyrimidin-2-amine) derivatives has been synthesized by Claisen-Schmidt condensation and its chemical structures …
Number of citations: 2 www.ingentaconnect.com
H Liao, Z Li - ChemistrySelect, 2023 - Wiley Online Library
An efficient method for the synthesis of 4‐arylpyrimidin‐2‐amines by the reactions of various aromatic aldehydes, guanidine and calcium carbide through one‐pot three‐component …
D Wu, Z Zhang, X Chen, Y Yan, X Liu - European Journal of Medicinal …, 2021 - Elsevier
Cyclin-dependent kinase 8 (CDK8) plays an momentous role in transcription regulation by forming kinase module or transcription factor phosphorylation. A large number of evidences …
Number of citations: 19 www.sciencedirect.com
JP James, JB Mathew, BK Ishwar, P Kumar… - … and food sciences, 2021 - office2.jmbfs.org
DESIGN AND SYNTHESIS OF NOVEL PYRIMIDINE ANALOGS AS ANTI-TUBERCULAR AGENTS TARGETING THYMIDINE KINASE DOMAIN Jainey P. James1, J Page 1 1 DESIGN …
Number of citations: 1 office2.jmbfs.org
RM Maheswari, A Ponnuswamy - 2023 - researchsquare.com
Nitrogen-containing organic compounds play very vital roles in the research areas of organic chemistry, medicinal chemistry, and pesticidal chemistry. In recent times, the chemistry of …
Number of citations: 0 www.researchsquare.com

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